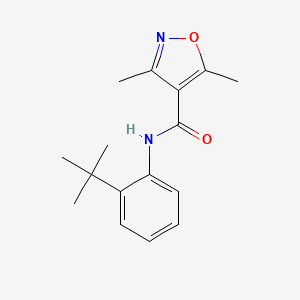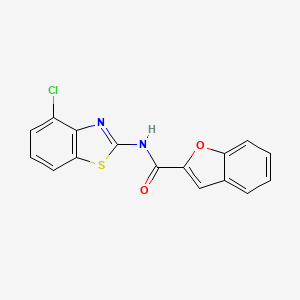![molecular formula C16H17ClN2O2S B5728766 2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide is a chemical compound that belongs to the class of drugs called thienopyridines. This compound is commonly known as clopidogrel and is used as an antiplatelet medication to prevent blood clots in patients with heart disease, stroke, and peripheral vascular disease. Clopidogrel is a prodrug that requires activation by enzymes in the liver to exert its therapeutic effect.
Mechanism of Action
Clopidogrel exerts its antiplatelet effect by irreversibly binding to the P2Y12 receptor on platelets, which inhibits their activation and aggregation. This prevents the formation of blood clots and reduces the risk of cardiovascular events such as heart attack and stroke.
Biochemical and Physiological Effects:
Clopidogrel has been shown to reduce the risk of cardiovascular events in patients with a history of heart disease, stroke, and peripheral vascular disease. It has also been shown to reduce the risk of stent thrombosis in patients undergoing percutaneous coronary intervention. However, clopidogrel has been associated with an increased risk of bleeding, particularly in patients undergoing surgery or those with a history of gastrointestinal bleeding.
Advantages and Limitations for Lab Experiments
Clopidogrel is a widely used antiplatelet medication and has been extensively studied in clinical trials. Its mechanism of action is well understood, and it is relatively easy to administer in laboratory settings. However, its use is limited by its potential for causing bleeding, which can be a confounding factor in experimental studies.
Future Directions
Future research on clopidogrel may focus on identifying patient populations that would benefit the most from its use, as well as investigating its potential use in other disease states such as cancer. Additionally, research may focus on developing new antiplatelet medications that have a similar mechanism of action but with fewer side effects. Finally, research may investigate the role of platelet activation in other disease states beyond cardiovascular disease and cancer.
Synthesis Methods
The synthesis of clopidogrel involves the reaction of 2-chloroacetophenone with ethyl acetoacetate to form 2-(2-oxoethyl)phenyl 2-chloroacetate. This intermediate is then reacted with thioacetic acid to form 2-(2-oxoethyl)phenyl 2-(methylthio)acetate. The final step involves the reaction of this intermediate with 4-chlorobenzoyl chloride to form clopidogrel.
Scientific Research Applications
Clopidogrel has been extensively studied for its therapeutic use in preventing blood clots in patients with cardiovascular disease. Research has also been conducted to investigate the potential use of clopidogrel in other disease states, such as cancer, where platelet activation plays a role in tumor growth and metastasis. Studies have shown that clopidogrel may have anti-tumor effects by inhibiting platelet activation and reducing the release of growth factors that promote tumor growth.
properties
IUPAC Name |
2-[[2-(4-chlorophenyl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-3-12-9(2)22-16(14(12)15(18)21)19-13(20)8-10-4-6-11(17)7-5-10/h4-7H,3,8H2,1-2H3,(H2,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRXSPXOXIQGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B5728686.png)
![N-[3-(methylthio)phenyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5728694.png)


![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5728714.png)
![N-phenyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5728742.png)

![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)